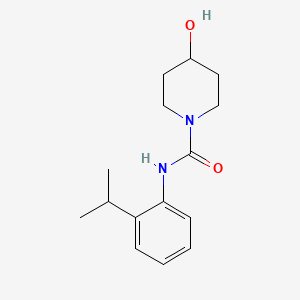
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide, also known as HPPC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to activate the protein kinase A pathway and inhibit the phosphodiesterase enzyme, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells. Increased levels of cAMP have been associated with various physiological effects, including vasodilation and inhibition of cell proliferation.
Biochemical and Physiological Effects:
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in cells and animal models. In vitro studies have shown that 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines in cells. In animal models, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have vasodilatory effects and can lower blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its effects can be easily measured in vitro and in vivo. However, there are also limitations to its use in lab experiments. 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide is a relatively new compound, and its long-term effects and potential side effects are not fully understood. Additionally, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide may have different effects in different cell types and animal models, which can complicate its use in research.
Orientations Futures
There are several future directions for research on 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide. One area of research is the development of 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide analogs that have improved pharmacological properties and reduced side effects. Another area of research is the investigation of 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide's potential as a treatment for various diseases, including neurodegenerative diseases, cancer, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide and its effects on different cell types and animal models.
Méthodes De Synthèse
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide can be synthesized through a multistep process that involves the reaction of piperidine with 2-propan-2-ylphenyl isocyanate, followed by hydrolysis and reduction. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various areas of research, including neurology, oncology, and cardiovascular disease. In neurology, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapy agent. In cardiovascular disease, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
Propriétés
IUPAC Name |
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)13-5-3-4-6-14(13)16-15(19)17-9-7-12(18)8-10-17/h3-6,11-12,18H,7-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWKSTAOQRKYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)
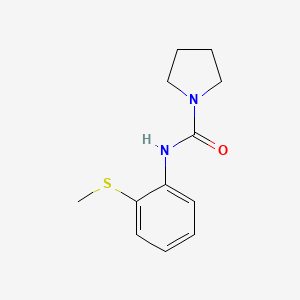
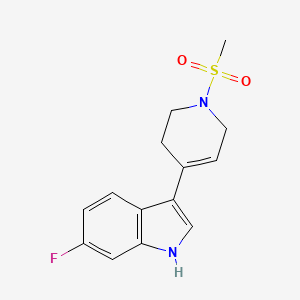

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)
![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
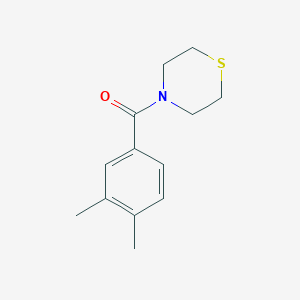

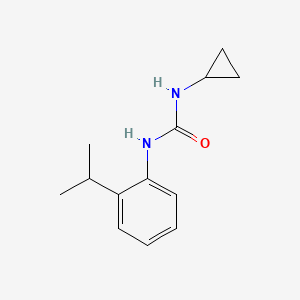
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)

![N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)